
二甲基(1-乙基丙基)丙二酸酯
描述
Dimethyl (1-ethylpropyl)malonate is a chemical compound with the CAS Number: 39520-19-9 and a molecular weight of 202.25 . It has a linear formula of C10 H14 O4 .
Molecular Structure Analysis
The molecular structure of Dimethyl (1-ethylpropyl)malonate is represented by the linear formula C10 H14 O4 .
Chemical Reactions Analysis
Dimethyl malonate, a similar compound, is known to react with α,β-acetylenic aldehydes and cyclic secondary amines (pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions to afford dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates in 50–91% yields .
科学研究应用
催化氢化为 1,3-丙二醇二甲基丙二酸酯(1,3-丙二醇生产的前体)在 Cu/SiO2 催化剂上气相氢化。该路线是生产 1,3-丙二醇(聚对苯二甲酸三亚甲基酯制造中的关键单体)的替代方法。该工艺涉及顺序氢化,从二甲基丙二酸酯开始形成 3-羟基丙酸甲酯,其可以进一步转化为 1,3-丙二醇或丙酸甲酯。本研究深入了解了催化网络和活性物质,指导了未来二甲基丙二酸酯中 CO 键氢化的催化剂设计 (Zheng 等人,2017 年)。
新型衍生物的分子结构对二甲基{2-[3-(4-硝基苯基)-1H-吡唑-5-基]乙基}丙二酸酯一水合物的研究探索了其合成和分子结构。NMR、单晶 X 射线衍射和从头算计算揭示了结构特征,包括吡唑和苯环的取向以及通过 NH⋯OH2 氢键形成的一水合物。本研究有助于理解丙二酸酯衍生物的分子结构及其在化学合成和药物开发中的潜在应用 (Jiménez-Cruz 等人,2003 年)。
阳极环化生成新型化合物二甲基 2-(3-氧代-3-芳基丙基)丙二酸酯的阳极环化形成二甲基 2-芳基环丙烷-1,1-二羧酸酯展示了一种生成环化产物的方法。该电氧化过程在甲醇中与碘化钾和碱或中性盐一起进行,突出了在温和条件下合成环状丙二酸酯衍生物的创新途径。它强调了碘离子在反应中作为电子载体的作用,提出了一种从丙二酸酯合成复杂结构的新方法 (Okimoto 等人,2013 年)。
化学选择性 O-甲基化方法使用二甲基丙二酸酯对羧酸进行化学选择性 O-甲基化的方法提供了一种形成甲酯产物的实用方法。该方法以高产率、优异的化学选择性和不存在强碱添加剂而著称,为甲酯合成提供了一种高效且低毒性的替代方法。所提出的机理涉及溴化钾,为化学合成工艺提供了一种更安全、更易获得的选择 (Mao 等人,2015 年)。
未来方向
Malonate esters are important synthons that can be transformed into a variety of building blocks in organic syntheses . They have potential applications in the synthesis of fine chemicals, drugs, plasticizers, food preservatives, pharmaceuticals, and cosmetics . Therefore, the future directions of Dimethyl (1-ethylpropyl)malonate could involve its use in these areas.
作用机制
Target of Action
Dimethyl (1-ethylpropyl)malonate primarily targets the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
Mode of Action
Dimethyl (1-ethylpropyl)malonate acts as an inhibitor of succinate dehydrogenase . It is believed to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the citric acid cycle, affecting the cell’s ability to produce energy.
Biochemical Pathways
The primary biochemical pathway affected by Dimethyl (1-ethylpropyl)malonate is the citric acid cycle . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate, a key step in the cycle. This disruption can lead to a buildup of succinate and a decrease in the production of fumarate, potentially affecting downstream processes such as the electron transport chain and ATP synthesis.
Result of Action
The inhibition of succinate dehydrogenase by Dimethyl (1-ethylpropyl)malonate can have significant effects at the molecular and cellular levels. It can lead to a decrease in cellular energy production, potentially affecting cell function and viability . In the context of ischemia-reperfusion injury, this inhibition has been shown to reduce injury .
Action Environment
Environmental factors can influence the action of Dimethyl (1-ethylpropyl)malonate. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to inhibit succinate dehydrogenase. Additionally, the presence of other substances, such as competing substrates or inhibitors, can also influence its action .
生化分析
Biochemical Properties
Dimethyl (1-ethylpropyl)malonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the malonic ester synthesis, where it acts as a precursor for the synthesis of barbituric acid . The interactions between dimethyl (1-ethylpropyl)malonate and these biomolecules are crucial for the formation of complex organic compounds.
Cellular Effects
Dimethyl (1-ethylpropyl)malonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of dimethyl (1-ethylpropyl)malonate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and subsequent cellular responses. The compound’s ability to form stable complexes with enzymes is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl (1-ethylpropyl)malonate can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These temporal effects are crucial for understanding the compound’s overall impact on biological systems .
Dosage Effects in Animal Models
The effects of dimethyl (1-ethylpropyl)malonate vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Dimethyl (1-ethylpropyl)malonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, dimethyl (1-ethylpropyl)malonate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can influence the compound’s localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of dimethyl (1-ethylpropyl)malonate is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is crucial for comprehending its activity and function within the cell .
属性
IUPAC Name |
dimethyl 2-pentan-3-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJTVXUTWGDTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654738 | |
| Record name | Dimethyl (pentan-3-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39520-19-9 | |
| Record name | Dimethyl (pentan-3-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)


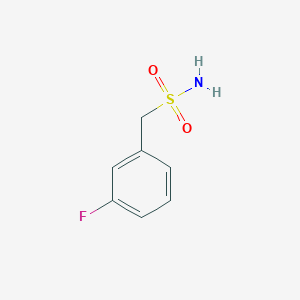
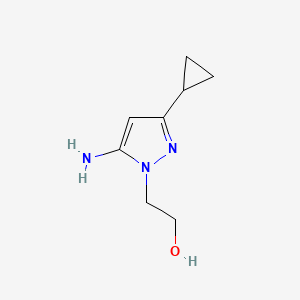

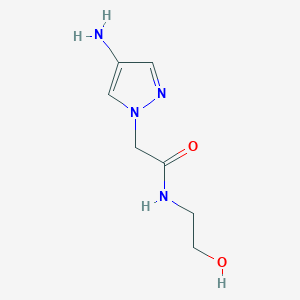
![1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438310.png)
![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1438311.png)

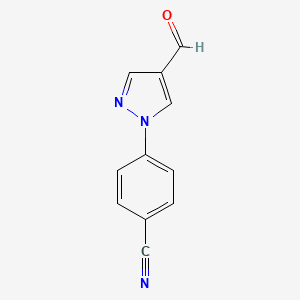
![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)
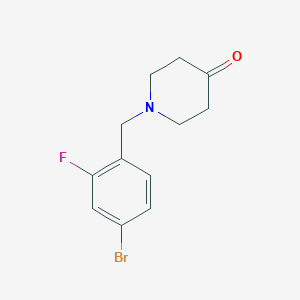
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
